(R)-[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
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Overview
Description
Cinchonan-9-ol, 10,11-dihydro-6'-methoxy-, (8alpha,9R)- is a natural product found in Cinchona calisaya, Cinchona pubescens, and Melanopsidium nigrum with data available.
Scientific Research Applications
1. Synthesis and Characterization of Complex Compounds
A study by Adejoro & Oyeneyin (2013) explores the synthesis and characterization of a novel polymeric zinc (II) complex containing a derivative of this compound. The complex was analyzed using theoretical methods, providing insights into its geometrical and thermodynamic properties.
2. Novel Methodologies in Organic Chemistry
The compound has been referenced in the context of organic synthesis. For instance, Wedler et al. (1992) discuss its use in the synthesis of specific bicyclic lactams. This highlights its potential utility in creating complex organic molecules.
3. Investigation of Crystal Structures
In a study by Obaleye, Caira, & Tella (2007), a polymeric zinc(II) complex of a derivative of this compound was synthesized and its crystal structure analyzed. This provides valuable information on the molecular arrangement and bonding in such complexes.
4. Role in Asymmetric Synthesis
Research by Blau et al. (2008) illustrates the compound's role in asymmetric synthesis, particularly in the context of creating cephalosporin derivatives. This highlights its relevance in synthesizing chiral molecules.
5. Potential in Creating New Molecules
The compound is used in various synthetic pathways to create new molecules with potential applications. For instance, Thiel & Katrusiak (2002) utilized a derivative in transformations to study chirality, essential in pharmaceutical chemistry.
6. Applications in Radiochemistry
A study by Rzeszotarski et al. (1984) demonstrates the application of a derivative in the synthesis of radioiodinated compounds, pointing towards its potential use in radiopharmaceuticals.
Properties
Molecular Formula |
C20H26N2O2 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(R)-[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3/t13?,14?,19-,20+/m0/s1 |
InChI Key |
LJOQGZACKSYWCH-LFDRZELQSA-N |
Isomeric SMILES |
CCC1CN2CCC1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)O |
SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O |
Synonyms |
dihydroquinidine dihydroquinine hydroquinidine hydroquinidine dihydrochloride, (1beta,4beta,3S)-(+-)-isomer hydroquinidine dihydrochloride, (3alpha,9S)-(+-)-isomer hydroquinidine hydrochloride hydroquinidine monosulfate hydroquinidine monosulfate, (1beta,3alpha,4beta,8alpha,9R)-isomer hydroquinidine monosulfate, (1beta,3alpha,4beta,9S)-isomer hydroquinidine sulfate hydroquinidine sulfate, (9S)-isomer hydroquinidine, (+-)-isomer hydroquinidine, (1beta, 3alpha,4beta,8alpha,9R)-isomer hydroquinidine, (1beta,3alpha,4beta,9S)-isomer hydroquinidine, (1beta,4beta,9S)-(+-)-isomer hydroquinidine, (3alpha,9S)-(+-)-isomer hydroquinidine, (8alpha,9R)-isomer hydroquinidine, (8alpha,9S)-isomer hydroquinidine, (9R)-isomer hydroquinidine, (9S)-(+-)-isomer hydroquinine LCN 834 LCN-834 Lentoquine Séréco |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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